molecular formula C9H9BrN2 B6350699 4-Bromo-1,6-dimethyl-1H-indazole CAS No. 1159511-78-0

4-Bromo-1,6-dimethyl-1H-indazole

Cat. No. B6350699
CAS RN: 1159511-78-0
M. Wt: 225.08 g/mol
InChI Key: IRRYVOVYPSBYMW-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1159511-78-0 . It has a molecular weight of 225.09 and is a solid at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Indazole Derivatives and Their Therapeutic Applications

Indazole derivatives, including 4-Bromo-1,6-dimethyl-1H-indazole, are heterocyclic moieties with a wide variety of biological activities, sparking significant interest in developing novel indazole-based therapeutic agents. Research spanning from 2013 to 2017 has shown these derivatives possess promising anticancer and anti-inflammatory activities, alongside applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds underline their potential in generating new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biology of Indazoles

The medicinal application of indazoles, including this compound, underscores their significance in drug discovery. These compounds exhibit a range of activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and use in antipsychotic drugs (Ali, Dar, Pradhan, & Farooqui, 2013).

Transition-Metal-Catalyzed Synthesis

The transition-metal-catalyzed C–H activation/annulation sequence is a pivotal methodology for constructing functionalized indazole derivatives, offering improved tolerance in medicinal applications, functional flexibility, and structural complexity. This synthesis approach, categorized by the metal salts used, paves the way for the one-step synthesis of functionalized indazole derivatives, demonstrating the vast potential of indazole compounds in drug development (Shiri, Roosta, Dehaen, & Amani, 2022).

Indazole Derivatives as Anti-tumor Agents

Indazole derivatives, including this compound, are recognized for their extensive range of biological activities, notably as anti-tumor agents. Recent research advances have focused on developing indazole derivatives as inhibitors for various targets, such as fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and more, showing significant anti-tumor activities. This highlights the importance of structural modifications on active indazole derivatives to obtain more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

4-Bromo-1H-indazole, a similar compound, is used as a pharmaceutical intermediate and can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . This suggests potential future directions for the use of 4-Bromo-1,6-dimethyl-1H-indazole in the development of new pharmaceuticals.

properties

IUPAC Name

4-bromo-1,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYVOVYPSBYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302999
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159511-78-0
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,6-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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